molecular formula C10H10Cl2N2 B6142519 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride CAS No. 1052543-40-4

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride

Cat. No.: B6142519
CAS No.: 1052543-40-4
M. Wt: 229.10 g/mol
InChI Key: RIQNXRNDFBPZOM-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Introduction of the chloromethyl group: The chloromethylation of the phenyl ring can be carried out using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in aprotic solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: Research into the pharmacological properties of pyrazole derivatives has shown potential for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function, ultimately affecting cellular processes and pathways.

Comparison with Similar Compounds

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride can be compared with other similar compounds, such as:

    1-(4-(Bromomethyl)phenyl)-1H-pyrazole hydrochloride: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(4-(Methyl)phenyl)-1H-pyrazole hydrochloride: Lacks the halogen atom, which can affect its reactivity and biological activity.

    1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride: Contains an imidazole ring instead of a pyrazole ring, which can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQNXRNDFBPZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585829
Record name 1-[4-(Chloromethyl)phenyl]-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-52-2
Record name 1-[4-(Chloromethyl)phenyl]-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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